A Technical Guide to Aurodox Production in Streptomyces goldiniensis
A Technical Guide to Aurodox Production in Streptomyces goldiniensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Streptomyces goldiniensis as a producer of Aurodox, a potent antibiotic with significant anti-virulence properties. This document covers the biosynthesis of Aurodox, detailed experimental protocols for its production and analysis, and a summary of the current understanding of its regulation.
Introduction to Aurodox and Streptomyces goldiniensis
Aurodox is a polyketide antibiotic belonging to the elfamycin group, first discovered in 1973.[1] It is produced by the soil bacterium Streptomyces goldiniensis.[1] The primary antibacterial mechanism of elfamycins involves the inhibition of protein synthesis by targeting the elongation factor Tu (EF-Tu).[2] Recently, Aurodox has garnered renewed interest for its ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria like Enterohemorrhagic Escherichia coli (EHEC), making it a promising candidate for anti-virulence therapy.[3][4]
The producing organism, Streptomyces goldiniensis ATCC 21386, possesses a large, linear genome of approximately 10 Mbp, which contains a multitude of biosynthetic gene clusters (BGCs), including the one responsible for Aurodox production.[5][6]
The Biosynthesis of Aurodox
The production of Aurodox in S. goldiniensis is orchestrated by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster (BGC).[1][3] This BGC shows significant homology to the kirromycin BGC from Streptomyces collinus Tü 365.[1][3]
The biosynthesis of Aurodox is proposed to follow a pathway very similar to that of kirromycin, with a key final step that differentiates the two molecules. The core structure is assembled by the PKS/NRPS machinery, after which a final methylation of the pyridone moiety occurs.[1][3] This terminal methylation is catalyzed by a SAM-dependent methyltransferase, AurM*, and is crucial for the unique anti-virulence activity of Aurodox.[1][3]
Production and Analysis of Aurodox
This section details the experimental procedures for the cultivation of S. goldiniensis, followed by the extraction and quantification of Aurodox.
Fermentation and Cultivation
Streptomyces goldiniensis can be cultivated in various media, with Glucose Yeast Extract Medium (GYM) identified as a particularly effective medium for Aurodox production.[4][7] Detectable levels of Aurodox are typically observed after a minimum growth period of 154 hours in liquid GYM.[4][7]
Table 1: Composition of Glucose Yeast Extract (GYM) Medium
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar (for solid) | 20.0 |
| pH | 7.2 |
Experimental Protocol: Cultivation of S. goldiniensis
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Spore Stock Preparation: Prepare a spore stock of S. goldiniensis (e.g., 1 x 10⁸ spores) for inoculation.
-
Pre-germination: Inoculate the spores into 10 mL of GYM medium and incubate overnight at 30°C with shaking at 250 rpm.
-
Seed Culture: Wash the pre-germinated cells three times to remove any residual medium components and resuspend in 1 mL of fresh GYM.
-
Inoculation: Use the resuspended cells to inoculate a 50 mL seed culture of GYM.
-
Fermentation: Incubate the seed culture at 30°C with shaking at 250 rpm for 7 days.
Extraction and Purification
Aurodox can be efficiently extracted from the culture supernatant using a solvent extraction method.
Experimental Protocol: Aurodox Extraction
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Biomass Removal: After the 7-day incubation period, centrifuge the culture at 4000 x g for 10 minutes to pellet the biomass.
-
Supernatant Sterilization: Filter the resulting supernatant through a 0.2 µM filter to ensure sterility.
-
Solvent Extraction: Mix the sterilized supernatant with an equal volume of chloroform in a separation funnel.
-
Phase Separation: Allow the phases to separate and collect the lower, organic (chloroform) phase.
-
Drying: Dry the collected solvent extract under a stream of nitrogen gas.
-
Solubilization: Resuspend the dried extract in ethanol for subsequent analysis.
Quantification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for the detection and quantification of Aurodox.
Experimental Protocol: LC-MS Analysis of Aurodox
-
Instrumentation: Agilent 1100 HPLC system coupled with a Waters Micromass ZQ 2000/4000 mass detector.
-
Ionization Mode: Electrospray Ionization (ESI), used in both positive and negative modes.
-
Column: Zorbax 45 mm x 150 mm C18 column, maintained at 40°C.
-
Mobile Phase:
-
Buffer A: 5 mM Ammonium acetate in Water
-
Buffer B: 5 mM Ammonium acetate in Acetonitrile
-
-
Detection:
-
UV detection at 254 nm.
-
Mass scanning range: 100 to 1000 AMU (positive) and 120 to 1000 AMU (negative).
-
Scan time: 0.5 seconds.
-
-
Standard: An authentic Aurodox standard (e.g., 1 mg/mL) should be used for comparison and quantification.
Aurodox Yield
While precise quantitative data for Aurodox yield in S. goldiniensis fermentations are not extensively reported in the literature, strategies for improving production have been identified. Heterologous expression of the Aurodox BGC in other Streptomyces species has been shown to increase titers compared to the native producer.
Table 2: Summary of Aurodox Production Conditions and Outcomes
| Strain/Host | Fermentation Medium | Key Findings |
| Streptomyces goldiniensis | GYM | - Detectable Aurodox production after 154 hours.[4][7]- GYM identified as a leading production medium.[4][7] |
| Streptomyces coelicolor M1152 | GYM | - Successful heterologous expression of the Aurodox BGC.[1]- Increased Aurodox titers compared to S. goldiniensis.[4] |
| Streptomyces collinus Tü365 | GYM | - Successful heterologous expression of the Aurodox BGC.[4]- Increased Aurodox titers compared to S. goldiniensis.[4] |
Regulation of Aurodox Biosynthesis
The regulation of antibiotic production in Streptomyces is a complex process, often involving a hierarchical cascade of regulatory proteins. While the specific signaling pathways controlling Aurodox biosynthesis have not been fully elucidated, general principles of Streptomyces regulation likely apply.
Antibiotic BGCs typically contain one or more cluster-situated regulatory (CSR) genes.[8][9] These CSRs act as pathway-specific activators, integrating signals from global regulatory networks that monitor the cell's physiological state, nutrient availability, and population density.[8][9] These global regulators often include two-component systems and pleiotropic regulators that control the expression of multiple secondary metabolite clusters.[10]
Based on the homology to the kirromycin BGC, the Aurodox cluster likely contains its own set of regulatory genes that control the expression of the PKS/NRPS machinery. Further research is needed to identify these specific regulators and the signals to which they respond.
Conclusion and Future Outlook
Streptomyces goldiniensis remains a key source for the production of Aurodox, an antibiotic with renewed therapeutic potential. This guide provides a foundational set of protocols for its cultivation and analysis. While significant progress has been made in understanding its biosynthesis, future research should focus on elucidating the specific regulatory networks that control its production and on optimizing fermentation conditions to achieve higher yields. The successful heterologous expression of the Aurodox BGC opens up avenues for metabolic engineering and the generation of novel Aurodox derivatives with improved properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of elloramycin in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Regulation of Streptomyces coelicolor Pathway-Specific Antibiotic Regulators by the absA and absB Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
